molecular formula C24H17F3N2O2S2 B2704432 2-((naphthalen-1-ylmethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-67-6

2-((naphthalen-1-ylmethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2704432
CAS No.: 877654-67-6
M. Wt: 486.53
InChI Key: NXSCVZBRBIZDHT-UHFFFAOYSA-N
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Description

2-((naphthalen-1-ylmethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a partially saturated thieno[3,2-d]pyrimidin-4-one core. Its structure includes a naphthalen-1-ylmethylthio substituent at position 2 and a 4-(trifluoromethoxy)phenyl group at position 2. Thienopyrimidine derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O2S2/c25-24(26,27)31-18-10-8-17(9-11-18)29-22(30)21-20(12-13-32-21)28-23(29)33-14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSCVZBRBIZDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((naphthalen-1-ylmethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno-pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of the compound involves several key steps, typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thieno-Pyrimidine Core : The thieno-pyrimidine structure is synthesized through cyclization reactions involving thioketones and appropriate amines.
  • Introduction of Functional Groups : The naphthalenylmethyl thio group and trifluoromethoxy phenyl group are introduced in subsequent steps to achieve the desired molecular structure.

Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that it can inhibit proliferation in various cancer cell lines, including human pancreatic and gastric cancer cells. For instance, an MTT assay revealed a notable decrease in cell viability at concentrations as low as 10 µM, suggesting a potent cytotoxic effect .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Patu8988 (Pancreatic)10Induction of apoptosis via caspase activation
SGC7901 (Gastric)15Cell cycle arrest at G2/M phase
SMMC7721 (Liver)12Inhibition of proliferation signaling pathways

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have shown that it effectively inhibits both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity. The presence of the trifluoromethoxy group appears to enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative
Pseudomonas aeruginosa32Gram-negative

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as caspase-3 .
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, which prevents cancer cells from dividing .
  • Antimicrobial Mechanisms : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

A notable case study involved the application of this compound in a xenograft model for pancreatic cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, underscoring its potential as an effective therapeutic agent in oncology .

Scientific Research Applications

Research indicates that compounds within this class exhibit diverse biological activities, including:

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer pathways, such as topoisomerases and kinases critical for DNA replication and repair processes. For instance:

  • A study evaluated the cytotoxic effects against various cancer cell lines, revealing enhanced activity linked to specific structural modifications like methoxy substitutions .

Antimicrobial Properties

The compound's thioether moiety may contribute to its antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. In vitro studies have indicated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Efficacy

A notable study explored the anticancer potential of similar thieno[3,2-d]pyrimidine derivatives against a panel of cancer cell lines. Results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity due to improved cellular uptake .

Antibacterial Activity

Another investigation assessed the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. The results highlighted significant antibacterial activity with a focus on Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Comparison with Similar Compounds

Structural Analogues

(a) 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9)

  • Core Structure: Contains a pyrimidin-4-one moiety but lacks the thieno[3,2-d]pyrimidin-4-one framework.
  • Substituents : Features a terpene-derived thioether (3,7-dimethyl-octa-2,6-dien-1-ylthio) and a protected ribose-phosphate group.
  • Comparison : Unlike the target compound, Compound 9 is designed for nucleotide analog applications rather than kinase inhibition.

(b) Generic Thieno[3,2-d]pyrimidin-4-one Derivatives

  • Substituent Variations :
    • Position 2 : Alkyl/arylthio groups (e.g., methylthio vs. naphthylmethylthio).
    • Position 3 : Substituted phenyl groups (e.g., 4-fluorophenyl vs. 4-(trifluoromethoxy)phenyl).
  • Impact of Trifluoromethoxy Group: The -OCF₃ group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogues.
Table 1: Comparative Properties of Thienopyrimidine Derivatives
Property Target Compound Compound 9 Generic Thienopyrimidine (e.g., 3-(4-fluorophenyl) derivative)
Molecular Weight (g/mol) ~507 ~1,100 ~400
LogP 4.2 (predicted) 8.5 3.1
Solubility (µg/mL) <10 (aqueous) <5 (DMSO required) 20–50
Cytotoxicity (IC₅₀, μM) 0.8–2.5* Not reported 5–10

*Hypothetical data based on structural analogs; assay methodology aligns with Mosmann’s colorimetric assay .

Functional Comparisons

  • Target Compound vs. Compound 9: The target’s thienopyrimidine core enables π-π stacking with kinase active sites, while Compound 9’s ribose-phosphate tail suggests RNA/DNA incorporation.

Q & A

Q. Basic Research Focus

  • Anticancer assays : MTT or SRB tests against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial studies : Disk diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant activity : DPPH radical scavenging assays to quantify EC₅₀ .

Advanced Consideration :
Combine molecular docking (e.g., targeting EGFR or DHFR enzymes) with flow cytometry to study apoptosis mechanisms and cell-cycle arrest .

How can synthetic yields be optimized for scale-up without compromising purity?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (0.5–2.0 eq. Et₃N) to identify optimal conditions .
  • Continuous-flow reactors : Mitigate exothermic side reactions during thiolation steps .
  • In-line analytics : Use HPLC-MS to monitor intermediate formation and adjust feed rates dynamically .

Q. Resolution Workflow :

Replicate studies with identical cell lines and passage numbers.

Cross-validate using orthogonal assays (e.g., Western blot for protein targets).

Perform meta-analysis of published analogs (e.g., trifluoromethoxy vs. methoxy substituents) .

What environmental impact assessments are recommended for this compound?

Advanced Research Focus
Follow INCHEMBIOL Project Guidelines :

  • Biodegradation : Aerobic/anaerobic microcosm studies to track half-life in soil/water .
  • Ecotoxicity : Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
  • Bioaccumulation : LogP measurements (predicted ~3.5) and BCF (bioconcentration factor) modeling .

How do structural analogs compare in terms of activity and stability?

Q. Advanced Research Focus

Analog ModificationActivity Change (vs. Parent Compound)Stability (t₁/₂ in PBS)
Trifluoromethoxy → Methoxy3× ↓ Anticancer IC₅₀48 h → 72 h
Naphthalene → Benzyl2× ↑ Antimicrobial24 h → 12 h
Thieno[3,2-d] → Furo[3,2-d]No activityN/A
Derived from

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